N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride

Descripción general

Descripción

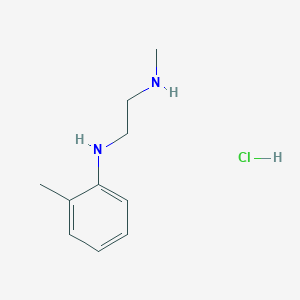

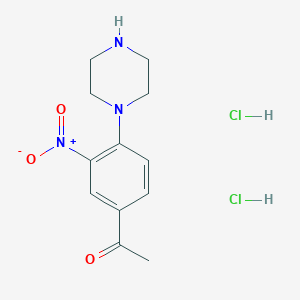

“N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride” is a chemical compound with the molecular formula C10H16Cl2N4O . It is a derivative of piperazine, a class of compounds that have been extensively studied for their diverse biological activities . Some derivatives of this substance are known to act as potent and selective α 2-adrenergic receptor antagonists .

Synthesis Analysis

The synthesis of “N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride” and its derivatives is a topic of ongoing research. A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule PCSK9 mRNA translation inhibitors . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride” is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a pyridine ring, which is a six-membered ring containing one nitrogen atom . The compound also contains a carboxamide group, which is a functional group consisting of a carbonyl group (C=O) attached to an amine group (NH2) .

Chemical Reactions Analysis

The chemical reactions involving “N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride” and its derivatives are complex and varied. For example, a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule PCSK9 mRNA translation inhibitors . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

Aplicaciones Científicas De Investigación

Synthesis and Process Development

- A scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which is a novel Rho kinase inhibitor under investigation for treating central nervous system disorders, has been established. This synthesis involves acylation, deprotection, and salt formation, producing the product with high purity and a 53% overall yield, suitable for scaling up for production (Wei et al., 2016).

Pharmaceutical Research

- N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule PCSK9 mRNA translation inhibitors. Compounds like 4d and 4g from this series exhibited improved PCSK9 potency, ADME properties, and in vitro safety profiles, compared to earlier lead structures (Londregan et al., 2018).

- N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a urea-based TRPV1 antagonist, has been explored for analgesic activity. Its structure-activity relationship led to the discovery of an improved pharmacological profile in analogs, enhancing the diversity of urea-based TRPV1 antagonists (Nie et al., 2020).

Antimicrobial and Antiallergic Activity

- New pyridine derivatives, specifically 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives, have been synthesized and exhibited variable and modest antimicrobial activity against certain bacterial and fungal strains (Patel et al., 2011).

- A series of N-(pyridin-2-yl)-3-(piperazin-1-yl)propanamides were synthesized to evaluate potential antiallergic activity. One compound, in particular, demonstrated antiallergic efficacy comparable to oxatomide (Courant et al., 1993).

Enzyme Inhibition and Molecular Interaction Studies

- Research on DNA gyrase B inhibitors yielded a series of compounds, including piperidin-4-yl and 4-cyclohexyl pyrrole-2-carboxamides, that demonstrated moderate potency as inhibitors of DNA gyrase B. This suggests potential applications in antibacterial drug discovery (Jukič et al., 2017).

- Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, synthesized based on IMB-1402 structure, exhibited significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, highlighting their potential as antimycobacterial agents (Lv et al., 2017).

Direcciones Futuras

The future directions for the research on “N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride” and its derivatives are promising. The compound and its derivatives have been identified as potential inhibitors of PCSK9, a protein that plays a key role in the regulation of cholesterol metabolism . Therefore, these compounds could potentially be developed into new drugs for the treatment of hypercholesterolemia and other related conditions .

Mecanismo De Acción

Target of Action

N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride, also known as N-pyridin-2-ylpiperazine-1-carboxamide dihydrochloride, is a chemical compound and piperazine derivative . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists . The α2-adrenergic receptor plays a crucial role in the central nervous system by regulating neurotransmitter release .

Mode of Action

The compound interacts with its primary target, the α2-adrenergic receptor, by binding to it. This binding can inhibit the receptor, leading to changes in the cell’s response to neurotransmitters . The exact nature of these changes can vary depending on the specific derivative of the compound and the cellular context.

Biochemical Pathways

The α2-adrenergic receptor is part of the adrenergic signaling pathway, which plays a key role in the body’s response to stress and the regulation of various physiological processes. When the compound binds to the receptor, it can affect the downstream effects of this pathway .

Pharmacokinetics

Some related compounds have been found to exhibit improved potency, adme properties, and in vitro safety profiles . ADME refers to the absorption, distribution, metabolism, and excretion of a compound, all of which can impact its bioavailability and effectiveness.

Result of Action

The molecular and cellular effects of the compound’s action can vary depending on the specific derivative and the cellular context. The inhibition of the α2-adrenergic receptor can lead to changes in neurotransmitter release and the body’s response to stress .

Propiedades

IUPAC Name |

N-pyridin-2-ylpiperazine-1-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O.2ClH/c15-10(14-7-5-11-6-8-14)13-9-3-1-2-4-12-9;;/h1-4,11H,5-8H2,(H,12,13,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWBBGXRONGKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)NC2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1396949.png)

![1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride](/img/structure/B1396955.png)

![[(2-Methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1396957.png)

![3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride](/img/structure/B1396959.png)

![1-{2-[(cis)-2,6-Dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one](/img/structure/B1396960.png)

![N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/structure/B1396964.png)

![Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1396967.png)

![4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1396969.png)

![[2-(4-Fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1396970.png)